3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both quinazolinone and indole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which can have therapeutic implications in diseases such as breast and prostate cancer where AKR1C3 is a target of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with an appropriate indole derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as β-cyclodextrin-SO3H, which can be recovered and reused .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: Both the quinazolinone and indole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2,3-dihydroquinazolin-4(1H)-one have similar structural features and biological activities.
Indole Derivatives: Compounds such as indole-3-carbinol share the indole moiety and exhibit similar biological properties.
Uniqueness
What sets 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide apart is the combination of both quinazolinone and indole moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader range of biological activities.
Biological Activity
The compound 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide has garnered attention in recent research for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of quinazolinone derivatives with indole-based moieties. The detailed synthetic pathways often include refluxing with specific reagents to yield the desired compound, which can then be characterized using spectroscopic methods such as NMR and IR spectroscopy.
Key Synthetic Steps
- Starting Materials : The synthesis begins with 2,4-dioxoquinazoline derivatives and indole derivatives.
- Reflux Conditions : The reaction conditions often involve refluxing in solvents like formic acid or other organic solvents to facilitate cyclization.
- Characterization : The final product is characterized by its spectral data, confirming the presence of functional groups relevant to its biological activity.
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Assays : In vitro assays showed that the compound has a notable cytotoxic effect at concentrations around 100 µg/ml, with significant differences observed compared to controls (p=0.017) .
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung cancer) and others, showing preferential inhibition of rapidly dividing cells .
Antibacterial Activity
The compound also exhibits promising antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Minimum Inhibitory Concentration (MIC)
- The MIC values indicate strong antibacterial activity, with reported values as low as 0.98 µg/mL against MRSA .
- Comparative studies against standard drugs like ciprofloxacin show that this compound can be more effective at lower concentrations .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Gyrase : This is crucial for bacterial DNA replication and has been a target for many antibacterial agents .
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .
Case Study: Anticancer Effects
In one study, the compound was tested on multiple cancer cell lines where it demonstrated significant antiproliferative activity. Specifically:
- A549 Cells : Showed a notable reduction in viability compared to untreated controls.
- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell proliferation .
Case Study: Antibacterial Efficacy
Another study focused on its antibacterial properties revealed:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Resistance Mechanisms : Investigations into how the compound circumvents common resistance mechanisms are ongoing .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWNKQWHQKGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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